Cas no 163395-25-3 (2-(3-chloro-4-nitrophenyl)acetic acid)

2-(3-Chloro-4-nitrophenyl)acetic acid is a chlorinated nitroaromatic compound with the molecular formula C₈H₆ClNO₄. This intermediate is primarily utilized in organic synthesis and pharmaceutical research due to its reactive carboxylic acid and nitro functional groups. The presence of both electron-withdrawing substituents (chloro and nitro) enhances its utility in electrophilic substitution and nucleophilic displacement reactions. It serves as a key precursor in the synthesis of fine chemicals, agrochemicals, and active pharmaceutical ingredients (APIs). The compound exhibits moderate solubility in polar organic solvents, facilitating its use in diverse reaction conditions. Its well-defined structure and consistent purity make it a reliable building block for complex molecular frameworks. Proper handling is advised due to potential irritant properties.
2-(3-chloro-4-nitrophenyl)acetic acid structure
163395-25-3 structure
Product Name:2-(3-chloro-4-nitrophenyl)acetic acid
CAS No:163395-25-3
MF:C8H6ClNO4
MW:215.590541362762
MDL:MFCD03453202
CID:110218
PubChem ID:10082012
Update Time:2025-05-23

2-(3-chloro-4-nitrophenyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid,3-chloro-4-nitro-
    • 4-CHLORO-3-NITROPHENYLACETIC ACID
    • 2-(3-chloro-4-nitrophenyl)acetic acid
    • 163395-25-3
    • EN300-1981750
    • 3-Chloro-4-nitrobenzeneacetic acid
    • SCHEMBL1857263
    • 3-CHLORO-4-NITROPHENYLACETIC ACID
    • 871-520-0
    • MDL: MFCD03453202
    • Inchi: 1S/C8H6ClNO4/c9-6-3-5(4-8(11)12)1-2-7(6)10(13)14/h1-3H,4H2,(H,11,12)
    • InChI Key: KSQUWMUXPVUNQK-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)CC(=O)O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 214.99858
  • Monoisotopic Mass: 214.999
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 83.1A^2
  • XLogP3: 1.8

Experimental Properties

  • PSA: 80.44

2-(3-chloro-4-nitrophenyl)acetic acid Security Information

  • Hazardous Material Identification: C

2-(3-chloro-4-nitrophenyl)acetic acid Pricemore >>

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Additional information on 2-(3-chloro-4-nitrophenyl)acetic acid

Exploring the Synthesis and Applications of 2-(3-Chloro-4-Nitrophenyl)Acetic Acid (CAS No. 163395-25-3)

2-(3-Chloro-4-Nitrophenyl)Acetic Acid, identified by the CAS number 163395-25-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a chlorine atom at the 3-position and a nitro group at the 4-position, attached to an acetic acid moiety. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.

The synthesis of 2-(3-Chloro-4-Nitrophenyl)Acetic Acid typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to this compound. For instance, researchers have employed nucleophilic aromatic substitution techniques, leveraging the electron-withdrawing effects of the nitro group to facilitate substitution at the chlorinated position. This approach not only enhances yield but also ensures high purity, which is critical for its application in pharmaceutical research.

One of the most promising areas of application for 2-(3-Chloro-4-Nitrophenyl)Acetic Acid is in drug discovery. The compound has shown potential as a lead molecule in anti-cancer research due to its ability to inhibit specific enzymes involved in tumor progression. Recent studies have demonstrated that this compound can induce apoptosis in cancer cells by targeting key signaling pathways, such as the PI3K/AKT pathway. These findings highlight its potential as a novel therapeutic agent for treating various malignancies.

In addition to its pharmacological applications, 2-(3-Chloro-4-Nitrophenyl)Acetic Acid has also found utility in materials science. Its ability to form stable metal complexes has led to its use in catalysis and sensor development. For example, researchers have reported the use of this compound as a ligand in palladium-catalyzed cross-coupling reactions, which are fundamental in organic synthesis. Furthermore, its photochemical properties make it a candidate for applications in optoelectronic materials.

The environmental impact of 2-(3-Chloro-4-Nitrophenyl)Acetic Acid has also been a subject of recent investigation. Studies have shown that under certain conditions, this compound can undergo biodegradation, reducing its persistence in aquatic environments. However, further research is needed to fully understand its environmental fate and potential risks.

In conclusion, 2-(3-Chloro-4-Nitrophenyl)Acetic Acid, with its unique structure and versatile properties, continues to be a focal point in scientific research across multiple disciplines. From drug discovery to materials science, this compound offers numerous opportunities for innovation and practical applications. As ongoing studies unravel more about its potential, it is likely that this molecule will play an increasingly important role in advancing technology and medicine.

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